Calcium iodide hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

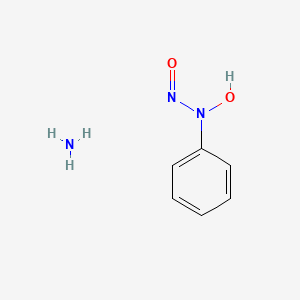

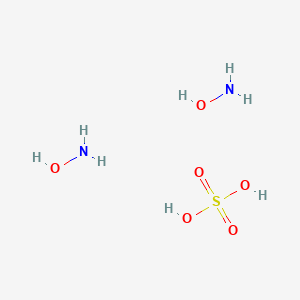

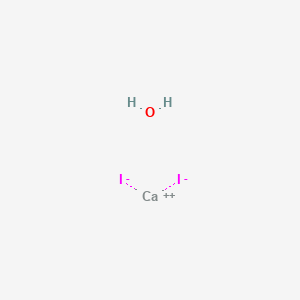

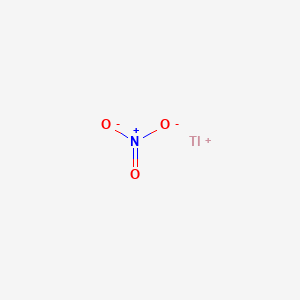

Calcium iodide hydrate is an ionic compound composed of calcium and iodine, with the chemical formula CaI₂·xH₂O. This colorless deliquescent solid is highly soluble in water and shares properties similar to other calcium halides, such as calcium chloride . It is used in various applications, including photography and as a source of iodine in cat food .

Wirkmechanismus

Target of Action

Calcium iodide hydrate, also known as calcium diiodide hydrate, is an ionic compound of calcium and iodine

Mode of Action

This compound is highly soluble in water . When dissolved, it dissociates into calcium ions (Ca^2+) and iodide ions (I^-). The calcium ions can interact with various biological molecules, while the iodide ions can serve as a source of iodine .

Biochemical Pathways

Iodine is essential for the synthesis of thyroid hormones .

Pharmacokinetics

The iodide ions are likely to be taken up by the thyroid gland for hormone synthesis .

Result of Action

The result of this compound’s action depends on its application. For instance, it is used in photography due to its properties . In cat food, it serves as a source of iodine . In the body, calcium and iodide ions can participate in various biological processes as mentioned above.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility increases with temperature . Also, it slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .

Biochemische Analyse

Biochemical Properties

It is known that Calcium Iodide Hydrate can participate in biochemical reactions, potentially interacting with various enzymes, proteins, and other biomolecules .

Molecular Mechanism

It is known that this compound can interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression .

Vorbereitungsmethoden

Calcium iodide hydrate can be synthesized through several methods:

Reaction with Hydroiodic Acid: Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid.

Reduction with Sodium Metal: Pure calcium can be isolated by reducing calcium iodide with pure sodium metal[ \text{CaI}_2 + 2 \text{Na} \rightarrow 2 \text{NaI} + \text{Ca} ] This method was first used by Henri Moissan in 1898.

Analyse Chemischer Reaktionen

Calcium iodide hydrate undergoes various chemical reactions:

Oxidation: Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine and forming calcium carbonate[ 2 \text{CaI}_2 + 2 \text{CO}_2 + \text{O}_2 \rightarrow 2 \text{CaCO}_3 + 2 \text{I}_2 ]

Reduction: As mentioned earlier, calcium iodide can be reduced by sodium metal to isolate pure calcium.

Substitution: Calcium iodide can react with other halides to form different calcium halides, such as calcium chloride or calcium bromide.

Wissenschaftliche Forschungsanwendungen

Calcium iodide hydrate has several scientific research applications:

Chemistry: It is used in the preparation of complexes for polymerization and hydroamination reactions.

Biology: It serves as a source of iodine in various biological studies and applications.

Medicine: Calcium iodide is used in the formulation of certain medications and supplements.

Industry: It is used as a matrix for luminescent materials and in the production of photographic chemicals.

Vergleich Mit ähnlichen Verbindungen

Calcium iodide hydrate can be compared with other calcium halides:

Calcium Chloride (CaCl₂): Similar to calcium iodide, calcium chloride is highly soluble in water and is used in de-icing, dust control, and as a drying agent.

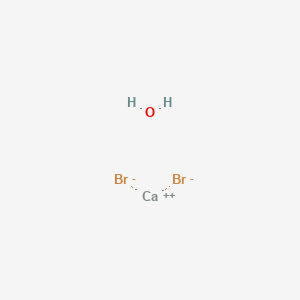

Calcium Bromide (CaBr₂): This compound is used in drilling fluids for oil and gas wells and shares similar solubility and hygroscopic properties with calcium iodide.

Calcium Fluoride (CaF₂): Unlike calcium iodide, calcium fluoride is sparingly soluble in water and is used in the production of optical components and as a flux in metallurgy.

This compound stands out due to its specific applications in photography and as a source of iodine in biological studies, which are not common uses for other calcium halides .

Eigenschaften

IUPAC Name |

calcium;diiodide;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRQETYMJRSWOH-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Ca+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride](/img/structure/B7799233.png)

![(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7799271.png)

![(2S,3R)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B7799274.png)

![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)